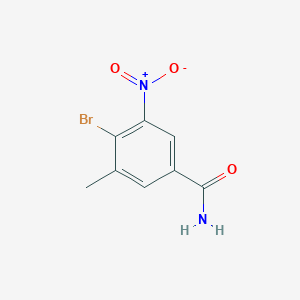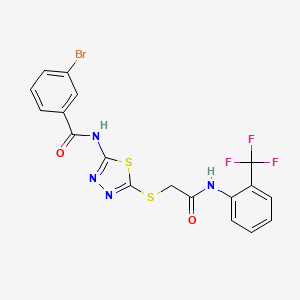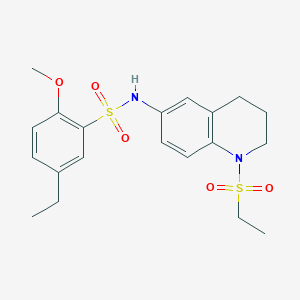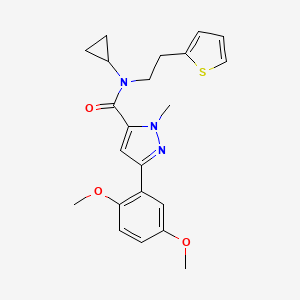
4-Bromo-3-methyl-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-methyl-5-nitrobenzamide is a chemical compound with the CAS Number: 1807208-72-5 . It has a molecular weight of 259.06 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-methyl-5-nitrobenzamide is1S/C8H7BrN2O3/c1-4-2-5 (8 (10)12)3-6 (7 (4)9)11 (13)14/h2-3H,1H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula, which is C8H7BrN2O3 . Physical And Chemical Properties Analysis
4-Bromo-3-methyl-5-nitrobenzamide is a solid at room temperature . It has a molecular weight of 259.06 .Applications De Recherche Scientifique
Crystal Engineering with Hydrogen and Halogen Bonds
In the field of crystal engineering, hydrogen and halogen bonds play a crucial role in designing complex structures. The study by Saha, Nangia, and Jaskólski (2005) highlights the utilization of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, showcasing the intricate balance between polarizability and interaction predictability in crystal design. This research underscores the potential of utilizing specific chemical interactions to engineer desired crystal structures for various scientific applications, such as material science and drug design (Saha, Nangia, & Jaskólski, 2005).
Metabolism of Herbicides
The metabolism of bromoxynil, a widely used herbicide, by Klebsiella pneumoniae subsp. ozaenae is an interesting study of how microorganisms can degrade environmental pollutants. Although 4-Bromo-3-methyl-5-nitrobenzamide is not directly mentioned, understanding the metabolic pathways of similar compounds can inform bioremediation strategies for the removal of harmful substances from the environment (Mcbride, Kenny, & Stalker, 1986).
Designing Ternary Cocrystals
In another example of crystal engineering, Tothadi and Desiraju (2013) describe the isolation of ternary cocrystals mediated by amide-acid and halogen bonds, which are crucial for designing materials with desired properties. This research further illustrates how chemical compounds like 4-Bromo-3-methyl-5-nitrobenzamide can be instrumental in the development of new materials with specific physical characteristics (Tothadi & Desiraju, 2013).
Molecular Docking and Vibrational Spectroscopic Analysis
Dwivedi and Kumar (2019) conducted a study on N-(4-Bromophenyl)-4-nitrobenzamide, closely related to 4-Bromo-3-methyl-5-nitrobenzamide, focusing on its molecular docking, vibrational spectroscopic analysis, and potential use in electro-optical applications. This research showcases the compound's relevance in pharmaceuticals, highlighting its potential as an antibacterial drug and its properties that could be leveraged in electro-optical applications (Dwivedi & Kumar, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-3-methyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXBPXTQUXLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)


![3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2703558.png)



![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)
![1-(3-Chlorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2703566.png)